2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

Melting Point Crystallinity Solid-State Properties

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS 108046-14-6) is a fluorinated amide featuring a cyclopenta[b]thiophene core with a 6-oxo substituent and a trifluoroacetyl protecting group. It is supplied as a crystalline solid with a melting point of 130–132 °C and a molecular weight of 249.21 g/mol.

Molecular Formula C9H6F3NO2S
Molecular Weight 249.21 g/mol
CAS No. 108046-14-6
Cat. No. B025460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
CAS108046-14-6
Molecular FormulaC9H6F3NO2S
Molecular Weight249.21 g/mol
Structural Identifiers
SMILESC1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15)
InChIKeyFKVBTDCXJXCSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS 108046-14-6): Key Physical & Chemical Identity for Procurement


2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS 108046-14-6) is a fluorinated amide featuring a cyclopenta[b]thiophene core with a 6-oxo substituent and a trifluoroacetyl protecting group. It is supplied as a crystalline solid with a melting point of 130–132 °C and a molecular weight of 249.21 g/mol . The compound is primarily employed as a versatile synthetic intermediate, most notably in the preparation of aminocyclopentanone derivatives explored for cerebral antihypoxic activity [1]. Its single chiral center and defined hydrogen-bond donor/acceptor profile make it a well-characterized building block for medicinal chemistry programs.

Why Generic Substitution Fails for 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide: The Critical Role of the 6-Oxo Group


Close structural analogs of this compound, such as the 6-hydroxy derivative (CAS 865659-06-9) or the fully saturated deoxy variant (CAS 108046-23-7), exhibit markedly different physicochemical properties that preclude simple interchange. Substitution of the 6-oxo group with a hydroxyl or methylene unit alters hydrogen-bonding capacity, lipophilicity (ΔLogP > 0.3), and melting point (Δ > 15 °C) . These differences directly impact solubility, crystallinity, and downstream reactivity—particularly in reduction and reductive amination sequences where the ketone carbonyl is the reactive handle. Procurement of the incorrect analog would therefore compromise synthetic yield, purity, and the validity of structure–activity relationship studies built upon the oxo-intermediate scaffold.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide vs. Closest Analogs


Melting Point Elevation vs. 6-Hydroxy Analog Confirms Stronger Crystal Lattice

The 6-oxo compound exhibits a melting point of 130–132 °C, while its direct 6-hydroxy analog (CAS 865659-06-9) melts at 112 °C . This 18–20 °C elevation indicates stronger intermolecular interactions in the solid state, which can translate to superior room-temperature stability and easier handling during weighing and formulation.

Melting Point Crystallinity Solid-State Properties

Reduced Lipophilicity (ΔLogP) vs. 6-Hydroxy and Deoxy Analogs

The measured LogP of the target compound is 1.52, compared with 1.90 for the 6-hydroxy analog and 2.80 for the deoxy analog (CAS 108046-23-7) [1]. The oxo compound is therefore 0.38 log units less lipophilic than the hydroxy variant and 1.28 log units less than the fully deoxygenated scaffold.

LogP Lipophilicity Membrane Permeability

Hydrogen-Bond Acceptor Count Differentiates Reactivity and Solubility

The target compound presents 2 hydrogen-bond acceptor sites (the ketone carbonyl and the amide carbonyl), whereas the 6-hydroxy analog offers 3 acceptors (adding the hydroxyl oxygen) . This difference alters the compound's solvation shell and its ability to engage in specific intermolecular interactions during recrystallization, chromatography, or target binding.

Hydrogen Bonding Solubility Molecular Recognition

Validated Key Intermediate in Cerebral Antihypoxic Agent Synthesis

In the published synthetic route to aminocyclopentanones with demonstrated cerebral antihypoxic activity (SCR hypoxia test), the target compound serves as the essential oxo-trifluoroacetamide intermediate (compound 3). Reduction with NaBH₄ yielded the corresponding amino alcohols (5a/5b) in 86% yield [1][2]. The 6-hydroxy analog lacks the ketone carbonyl required for this key reductive step, and the deoxy analog cannot undergo the same transformation, making the 6-oxo compound the only viable entry point for this pharmacologically relevant series.

Cerebral Antihypoxic Aminocyclopentanone Synthetic Intermediate

Commercial Purity Benchmarking: 95% Minimum vs. Hydroxy Analog

The target compound is consistently supplied at ≥95% purity by multiple vendors (AKSci, Fluorochem, Apollo Scientific), with some offering material at 98%+ . By contrast, the 6-hydroxy analog is listed at 90% purity by abcr, introducing additional purification burden prior to use .

Purity Quality Control Vendor Comparison

Optimal Application Scenarios for 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide Based on Differentiated Evidence


Cerebral Antihypoxic Agent Development: Ketone Reduction Pathway

The 6-oxo group is the essential functional handle for NaBH₄ reduction to generate amino alcohol diastereomers (cis/trans-5a/5b), the precursors to aminocyclopentanones with demonstrated cerebral antihypoxic activity in the SCR hypoxia test [1]. The 6-hydroxy and deoxy analogs cannot undergo this transformation, making the target compound the sole viable intermediate for this specific pharmacological program.

Medicinal Chemistry Library Synthesis Requiring Defined Lipophilicity

With a LogP of 1.52, the compound occupies a favorable lipophilicity window for CNS drug discovery (typically LogP 1–3), unlike the more lipophilic deoxy analog (LogP 2.80) which may exhibit excessive non-specific binding [2]. This makes the oxo compound a preferred starting material for generating focused libraries with balanced physicochemical properties.

Solid-Phase or Parallel Synthesis Requiring High-Purity Building Blocks

The consistent ≥95% purity specification across multiple vendors, combined with a melting point of 130–132 °C that ensures solid-state stability, makes this compound suitable for automated weighing and solid-phase synthesis platforms where reproducibility and minimal purification are critical .

Structure–Activity Relationship (SAR) Studies on Cyclopenta[b]thiophene Scaffolds

The compound's precisely defined hydrogen-bond donor/acceptor profile (1 donor, 2 acceptors) and single chiral center provide a well-characterized starting point for systematic SAR exploration. Replacement with the 6-hydroxy analog (3 acceptors, 2 donors) would introduce an additional hydrogen-bonding variable, confounding interpretation of biological assay results .

Quote Request

Request a Quote for 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.